

Spectroscopic Profile of (2,4,5-Trimethoxyphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2,4,5-Trimethoxyphenyl)methanol**, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the underlying experimental methodologies.

Chemical Structure and Properties

(2,4,5-Trimethoxyphenyl)methanol is an aromatic alcohol with the chemical formula $C_{10}H_{14}O_4$ and a molecular weight of 198.22 g/mol .^[1] Its structure, characterized by a benzene ring substituted with three methoxy groups and a hydroxymethyl group, is a key determinant of its spectroscopic properties.

Molecular Structure:

Caption: Molecular Structure of **(2,4,5-Trimethoxyphenyl)methanol**

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2,4,5-Trimethoxyphenyl)methanol**, including 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.98	s	1H	Ar-H
6.69	s	1H	Ar-H
4.60	s	2H	-CH ₂ OH
3.88	s	3H	-OCH ₃
3.84	s	3H	-OCH ₃
3.80	s	3H	-OCH ₃
2.50 (broad s)	s	1H	-OH

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
151.7	Ar-C
148.8	Ar-C
143.1	Ar-C
122.9	Ar-C
113.8	Ar-CH
97.9	Ar-CH
60.1	-CH ₂ OH
56.7	-OCH ₃
56.6	-OCH ₃
56.2	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Broad	O-H stretch (alcohol)
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
1610, 1510	Strong	C=C stretch (aromatic ring)
1210	Strong	C-O stretch (aryl ether)
1040	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
198	100	[M] ⁺ (Molecular Ion)
181	60	[M - OH] ⁺
167	85	[M - CH ₂ OH] ⁺
152	40	[M - CH ₂ OH - CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: Approximately 10-20 mg of **(2,4,5-Trimethoxyphenyl)methanol** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

3.1.2. ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

3.1.3. ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 200-240 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds are typically employed. Due to the low natural abundance of ^{13}C , several hundred to several thousand scans are often required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation: A small amount of the solid **(2,4,5-Trimethoxyphenyl)methanol** is finely ground with dry potassium bromide (KBr) powder (approximately 1:100 ratio by weight). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

3.2.2. Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The sample pellet or film is placed in the sample holder in the path of the IR beam. A background spectrum of the empty spectrometer (or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

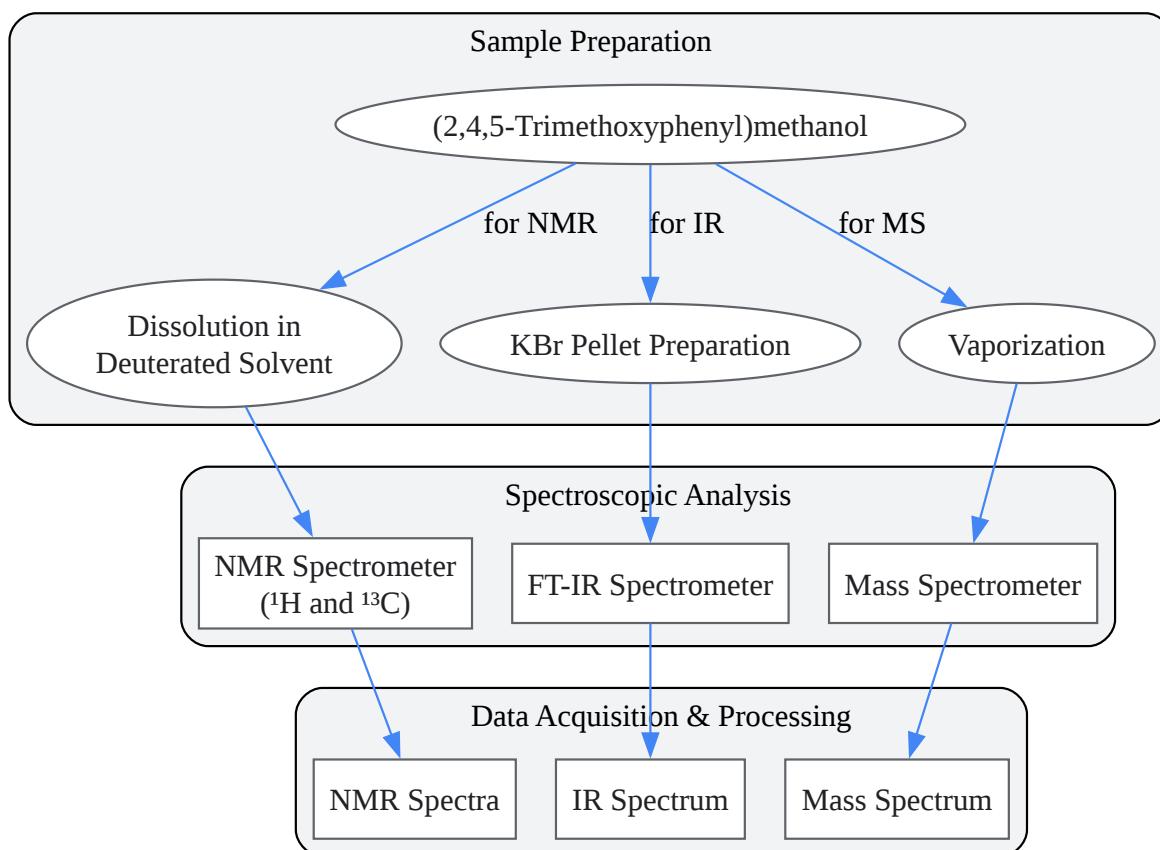
3.3.1. Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In electron ionization (EI) mass spectrometry, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3.3.2. Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer). The detector then records the abundance of each ion, generating the mass spectrum.

Experimental Workflow and Molecular Structure Visualization

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the molecular structure of **(2,4,5-Trimethoxyphenyl)methanol**.



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Caption: General experimental workflow for spectroscopic analysis.

Caption: Ball-and-stick model of **(2,4,5-Trimethoxyphenyl)methanol**.

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References

- 1. (2,4,5-Trimethoxyphenyl)methanol | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
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